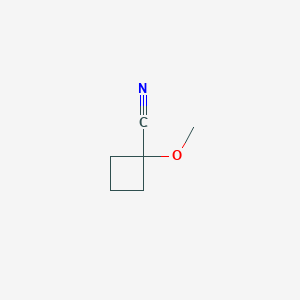

1-Methoxycyclobutane-1-carbonitrile

Description

Significance of Cyclobutane (B1203170) Scaffolds in Modern Organic Synthesis and Material Science

Cyclobutane derivatives are crucial structural motifs in a wide array of biologically active compounds and are valuable intermediates in chemical synthesis. elsevierpure.com Their three-dimensional nature and the density of sp3-hybridized carbon atoms make them privileged scaffolds in drug discovery and natural product synthesis. researchgate.net The inherent ring strain of the cyclobutane core, a result of its deviation from ideal bond angles, imparts unique reactivity that can be harnessed for complex molecular constructions. nih.gov This strain energy, which is comparable to that of cyclopropane, makes cyclobutane susceptible to ring-opening reactions, providing access to a variety of linear and other cyclic structures.

In modern organic synthesis, the construction of cyclobutane rings is often achieved through [2+2] cycloaddition reactions, which have become increasingly sophisticated with the advent of catalytic and enantioselective methods. elsevierpure.comtaylorandfrancis.comacs.org These methods allow for the controlled synthesis of highly substituted and stereochemically complex cyclobutane structures. acs.org The resulting cyclobutanes can then be used as versatile intermediates. For instance, they can undergo ring-expansion, ring-contraction, or fragmentation reactions to generate larger rings or functionalized acyclic chains.

In the realm of material science, the rigid and well-defined geometry of the cyclobutane scaffold is being exploited to create novel materials with unique properties. rsc.org The incorporation of cyclobutane units into polymers and coordination networks can influence their thermal stability, mechanical strength, and optical properties. rsc.org For example, the photochemical [2+2] cycloaddition in crystalline materials is a key method for synthesizing cyclobutane compounds that are otherwise difficult to obtain, leading to the development of new photoresponsive materials. researchgate.net

Interplay of Methoxy (B1213986) and Nitrile Functional Groups within Strained Ring Systems

The simultaneous presence of a methoxy (-OCH3) and a nitrile (-C≡N) group on the same carbon atom of a cyclobutane ring, as seen in 1-methoxycyclobutane-1-carbonitrile, creates a fascinating electronic environment. The methoxy group is an electron-donating group through resonance, while the nitrile group is a strong electron-withdrawing group due to the electronegativity of the nitrogen atom and the triple bond. This "push-pull" or donor-acceptor substitution pattern significantly influences the reactivity of the cyclobutane ring. researchgate.net

This geminal substitution can polarize the cyclobutane ring, making the carbon atom bearing the substituents electrophilic and susceptible to nucleophilic attack. The strain of the four-membered ring can further enhance this reactivity, facilitating ring-opening reactions under milder conditions than would be required for an unstrained system. The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group can also stabilize intermediates, such as zwitterions or diradicals, that may form during chemical transformations. acs.org This stabilization can direct the regioselectivity and stereoselectivity of reactions involving the cyclobutane core.

Overview of Current Research Trends and Knowledge Gaps in Geminally Substituted Cyclobutane Chemistry

Current research in the field of geminally substituted cyclobutanes is largely focused on the development of new synthetic methods and the exploration of their reactivity in cycloaddition and ring-opening reactions. rsc.org Donor-acceptor cyclobutanes, in particular, have emerged as powerful building blocks for the synthesis of complex heterocyclic and carbocyclic frameworks. researchgate.net Lewis acid catalysis has been a key enabler in this area, promoting cycloadditions of these strained rings with various dipolarophiles. researchgate.net

Despite significant progress, several knowledge gaps remain. The synthesis of geminally substituted cyclobutanes with a wide range of functional groups and stereochemical arrangements remains a challenge. nih.gov While methods for the synthesis of some donor-acceptor cyclobutanes are established, expanding the scope of these reactions to include a broader variety of substituents is an active area of investigation. Furthermore, a deeper understanding of the mechanistic pathways of reactions involving these compounds is needed to improve reaction efficiency and selectivity. For instance, the factors that govern the competition between different reaction pathways, such as [4+2] cycloaddition versus ring-opening, are not always well understood. researchgate.net

Rationale for Investigating this compound's Unique Chemical Behavior and Potential

The specific structure of this compound makes it an ideal candidate for addressing some of the existing knowledge gaps in cyclobutane chemistry. The presence of the methoxy and nitrile groups on the same carbon provides a well-defined donor-acceptor system that can be used to systematically study the influence of geminal substitution on the reactivity of the cyclobutane ring.

Investigations into the chemical behavior of this compound can provide valuable insights into the fundamental principles governing the reactions of strained ring systems. By studying its participation in various chemical transformations, researchers can elucidate reaction mechanisms, identify new catalytic systems, and develop novel synthetic methodologies. The potential for this molecule to serve as a precursor to more complex and functionally diverse compounds further underscores the importance of its investigation. The knowledge gained from studying this specific compound can be expected to have broader implications for the design and synthesis of other geminally substituted cyclobutanes with potential applications in medicinal chemistry and material science.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |

| This compound | C₆H₉NO | 111.14 |

| Cyclobutane | C₄H₈ | 56.11 |

| 1-Methylcyclobutane-1-carbonitrile | C₆H₉N | 95.14 |

Structure

3D Structure

Properties

IUPAC Name |

1-methoxycyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-8-6(5-7)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJBZSFLHHEVDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443980-01-5 | |

| Record name | 1-methoxycyclobutane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 1 Methoxycyclobutane 1 Carbonitrile and Its Derivatives

Strategies for Constructing the 1,1-Disubstituted Cyclobutane (B1203170) Core

The formation of a cyclobutane ring with two substituents on a single carbon atom is a significant synthetic hurdle. Several powerful techniques have been developed to create this structural motif. nih.govnih.govacs.org These methods include building the ring from acyclic precursors or modifying an existing cyclic system.

The [2+2] cycloaddition, a reaction where two unsaturated molecules join to form a four-membered ring, stands as a primary and widely used method for synthesizing cyclobutanes. nih.govkib.ac.cn This approach involves the combination of two double-bond-containing components, one of which must be excited, typically by light, or activated by a catalyst. acs.org

Photochemical [2+2] cycloadditions are powerful reactions for accessing strained four-membered rings. libretexts.org These reactions typically involve the excitation of one alkene component with ultraviolet (UV) or visible light, which then reacts with a ground-state alkene. acs.org The construction of a 1,1-disubstituted cyclobutane via this method would hypothetically involve the reaction of an electron-rich enol ether, such as 1-methoxyethene, with an electron-deficient alkene like acrylonitrile. However, controlling the regioselectivity of such reactions can be a significant challenge.

Thermal [2+2] cycloadditions, which use heat instead of light, are generally considered "forbidden" by the Woodward-Hoffmann rules for simple alkenes but are permitted for specific classes of molecules like ketenes. libretexts.orgfiveable.mersc.org A thermal [2+2] cycloaddition between a ketene (B1206846) and an alkene is a well-established method for forming cyclobutanone (B123998) derivatives, which can serve as precursors to 1,1-disubstituted cyclobutanes. libretexts.org

Table 1: Comparison of Thermal and Photochemical [2+2] Cycloaddition

| Feature | Thermal [2+2] Cycloaddition | Photochemical [2+2] Cycloaddition |

|---|---|---|

| Energy Source | Heat fiveable.me | UV or Visible Light acs.org |

| Mechanism | Concerted, often involving a ketene or strained alkene libretexts.orgfiveable.me | Stepwise or concerted, involving an excited state species nih.gov |

| Common Reactants | Alkene + Ketene libretexts.org | Alkene + Alkene acs.org |

| Key Challenge | Limited substrate scope due to orbital symmetry rules fiveable.me | Control of regioselectivity and stereoselectivity |

Transition metal catalysts can facilitate [2+2] cycloadditions under milder conditions and can influence the reaction's outcome. researchgate.netbenthamscience.com Various metal complexes, including those based on copper (Cu), nickel (Ni), rhodium (Rh), and ruthenium (Ru), have been employed. researchgate.netbenthamscience.com Copper(I) salts, such as copper(I) trifluoromethanesulfonate (B1224126) (CuOTf), are particularly effective catalysts for photochemical [2+2] cycloadditions. acs.org The metal complex can coordinate to the alkene(s), enabling excitation at longer wavelengths and promoting the cyclization process. nih.govacs.org Nickel-catalyzed intermolecular [2+2] cycloadditions of conjugated enynes with alkenes have also been developed as an efficient route to cyclobutane derivatives. researchgate.net

An alternative to building the ring from two separate molecules is to form it from a single, linear precursor through an intramolecular cyclization. researchgate.net In principle, a 1,4-disubstituted butane (B89635) chain bearing appropriate functional groups can be induced to close into a cyclobutane ring. For example, the treatment of a diethyl 2-(3-halopropyl)malonate with a base could lead to a cyclobutane-1,1-dicarboxylate, a versatile intermediate that could be further modified to introduce the desired methoxy (B1213986) and nitrile groups. Radical cyclizations, such as the 5-hexenyl radical cyclization, demonstrate the principles of ring closure, although forming four-membered rings via radical pathways is less common and kinetically less favorable than forming five- or six-membered rings. libretexts.org

Perhaps the most direct and versatile strategy for obtaining 1-methoxycyclobutane-1-carbonitrile involves the modification of a readily available cyclobutane starting material, such as cyclobutanone. This approach circumvents the challenges of constructing the strained ring itself and instead focuses on installing the functional groups. nih.govnih.gov

A highly plausible synthetic route begins with the treatment of cyclobutanone with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN), to form cyclobutanone cyanohydrin (1-hydroxycyclobutane-1-carbonitrile). This reaction simultaneously introduces the nitrile group and a hydroxyl group at the C1 position. The subsequent step would be the etherification of the hydroxyl group. For instance, deprotonation with a suitable base followed by reaction with an electrophilic methylating agent like methyl iodide or dimethyl sulfate (B86663) would yield the target molecule, this compound.

Table 2: Proposed Synthesis via Derivatization of Cyclobutanone

| Step | Reactant(s) | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | Cyclobutanone | KCN, H+ (or TMSCN) | 1-Hydroxycyclobutane-1-carbonitrile | Introduction of nitrile and hydroxyl groups |

[2+2] Cycloaddition Approaches for Cyclobutane Ring Formation.[3],[4],[5],[10],[7],

Selective Introduction and Modification of the Nitrile Functionality

The nitrile group is a key functional handle in the target molecule. Its introduction can be achieved at different stages of the synthesis.

As described in the derivatization strategy (Section 2.1.3), the formation of a cyanohydrin from cyclobutanone is an exceptionally efficient method for installing the nitrile group onto the pre-formed cyclobutane ring. acs.org This method establishes the required 1,1-disubstitution pattern in a single, high-yielding step.

Alternatively, the nitrile can be introduced via nucleophilic substitution. This would require a precursor such as 1-halo-1-methoxycyclobutane. The reaction of this substrate with a cyanide salt, for example, potassium cyanide in a polar aprotic solvent like DMSO, would displace the halide to form the C-CN bond. google.com This approach is contingent on the successful synthesis of the requisite halo-ether precursor. The synthesis of a related compound, 1-cyano-4,5-dimethoxybenzocyclobutene, has been achieved through the cyclization of a precursor that already contains the nitrile group, showcasing another strategy where the cyano group is carried through the ring-forming step. researchgate.net

Cyanation Reactions (e.g., Nucleophilic Cyanation)

A primary route to the carbonitrile functional group involves the nucleophilic addition of a cyanide source to a ketone. In this context, the logical precursor is cyclobutanone. The reaction proceeds via the formation of a cyanohydrin, which is a key intermediate in the synthesis of the target molecule.

The addition of cyanide to cyclobutanone yields 1-hydroxycyclobutane-1-carbonitrile. This transformation is a classic example of nucleophilic cyanation. wikipedia.org Common reagents for this step include trimethylsilyl cyanide (TMSCN) in the presence of a catalytic Lewis acid, or alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN), typically under acidic conditions to generate hydrocyanic acid (HCN) in situ. wikipedia.orgorganic-chemistry.org The cyanohydrin formation is a reversible process, but the equilibrium can be driven towards the product. wikipedia.org The resulting 1-hydroxycyclobutane-1-carbonitrile is a crucial intermediate, containing the required nitrile group and a hydroxyl group that can be subsequently converted to the target methoxy group.

Conversion of Other Functional Groups to Nitriles (e.g., Amide Dehydration)

An alternative strategy for introducing the nitrile group is through the dehydration of a primary amide. rsc.org This approach would begin with the synthesis of 1-methoxycyclobutane-1-carboxamide. This amide precursor could theoretically be prepared from the corresponding 1-methoxycyclobutane-1-carboxylic acid.

Once the amide is formed, it can be dehydrated to the nitrile. The dehydration of primary amides is a fundamental transformation in organic chemistry, and numerous reagents have been developed for this purpose, moving from harsh classical reagents to milder, more selective modern systems. rsc.orgresearchgate.net The reaction involves the elimination of a molecule of water from the primary amide group (-CONH₂) to form the cyano group (-C≡N). researchgate.net This method avoids the direct handling of highly toxic cyanide reagents in the final step of the synthesis. organic-chemistry.org A variety of dehydrating agents can be employed, each with its own mechanism and operational conditions. nih.gov

Table 1: Selected Reagents for Dehydration of Primary Amides to Nitriles

| Reagent System | Conditions | Notes |

| Phosphorus pentoxide (P₂O₅) | High temperature | A classic, powerful, but harsh dehydrating agent. nih.gov |

| Thionyl chloride (SOCl₂) | Reflux | Common and effective, but can be incompatible with sensitive functional groups. |

| Oxalyl chloride / Triethylamine | Mild conditions | Often used in Appel-type reactions for high efficiency. organic-chemistry.org |

| Trifluoroacetic anhydride (B1165640) (TFAA) / Pyridine | 0 °C to room temp | Effective for a wide range of amides. |

| Phosphorus trichloride (B1173362) (PCl₃) / Diethylamine | 0 °C to reflux | A recently developed protocol with good yields and broad scope. nih.gov |

| Tris(dimethylamino)phosphine (P(NMe₂)₃) | Reflux in CHCl₃ | Offers a high-yielding procedure under relatively mild conditions. nih.gov |

This table is based on general findings in organic synthesis. organic-chemistry.orgnih.gov

Strategic Incorporation of the Methoxy Group

Etherification Reactions (e.g., Williamson Ether Synthesis)

The most direct method for introducing the methoxy group is through the etherification of the 1-hydroxycyclobutane-1-carbonitrile intermediate formed from the cyanation of cyclobutanone. The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.comorganicchemistrytutor.com The reaction proceeds via an Sɴ2 mechanism, where an alkoxide nucleophile attacks an alkyl halide. pressbooks.pubyoutube.com

In this specific case, the tertiary alcohol of the cyanohydrin would first be deprotonated by a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide would then act as the nucleophile, attacking a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

However, the Williamson ether synthesis is most effective for primary alkyl halides. masterorganicchemistry.comlibretexts.org The reaction involves a tertiary alkoxide, which is sterically hindered and strongly basic. This can lead to a competing E2 elimination reaction, especially if reacting with secondary or tertiary alkyl halides. Since a methyl halide is used (which cannot undergo elimination), the primary challenge is the steric hindrance around the tertiary alkoxide, which might slow the desired Sɴ2 reaction. libretexts.org Careful optimization of the base, solvent, and temperature would be necessary to favor the substitution product.

Addition of Methanol (B129727) to Activated Intermediates

An alternative conceptual approach involves the addition of methanol across a double bond of an activated cyclobutane intermediate. For example, if 1-cyclobutene-1-carbonitrile were synthesized, methanol could potentially be added across the alkene. Under acidic catalysis, this reaction would likely proceed via protonation of the double bond to form a tertiary carbocation at the C1 position, stabilized by the electron-withdrawing nitrile group. Subsequent nucleophilic attack by methanol would yield the desired this compound.

This pathway is analogous to the well-known acid-catalyzed hydration of alkenes. The regioselectivity would be governed by the formation of the more stable carbocation intermediate. Another possibility involves the formation of intermediates like exocyclic double bonds during certain catalytic cycles, which can then be methylated by methanol. dicp.ac.cn

Control of Stereochemistry in the Synthetic Sequence (if applicable)

For the parent compound, this compound, the C1 carbon is a quaternary center but not a stereocenter. However, if a substituted cyclobutanone is used as the starting material (e.g., 3-methylcyclobutanone), the C1 carbon becomes a chiral center, and controlling the stereochemistry becomes a critical aspect of the synthesis.

The initial nucleophilic attack of cyanide on the substituted cyclobutanone would create a pair of diastereomeric cyanohydrins. The facial selectivity of this attack (i.e., from which face of the planar carbonyl group the nucleophile attacks) would determine the initial ratio of these diastereomers. This selectivity can sometimes be influenced by the steric bulk of existing substituents on the ring or by using chiral catalysts.

If a stereoselective synthesis is pursued and a single diastereomer of the 1-hydroxycyclobutane-1-carbonitrile derivative is isolated, subsequent reactions must proceed with predictable stereochemical outcomes. For instance, if the hydroxyl group were converted to a good leaving group and substituted, an Sɴ2 reaction would proceed with inversion of configuration at the reaction center. rsc.org However, in the Williamson ether synthesis route described, the stereocenter is the carbon bearing the hydroxyl group, which is converted to an alkoxide. Since the C-O bond is not broken during the subsequent attack on the methylating agent, the configuration at the stereocenter is retained.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is paramount to maximize the yield of this compound and minimize side products. Each step in the proposed synthetic sequences offers variables for optimization.

For the Williamson ether synthesis, key parameters include the choice of base, solvent, and temperature. organicchemistrytutor.com A very strong, non-nucleophilic base like sodium hydride is often preferred to ensure complete deprotonation of the alcohol without competing reactions. pressbooks.pub The solvent should be aprotic and polar, such as THF or DMF, to solvate the alkoxide and facilitate the Sɴ2 reaction. Temperature must be carefully controlled; while higher temperatures can increase the reaction rate, they can also favor competing elimination pathways where applicable. libretexts.org

In the case of amide dehydration, optimization involves selecting the appropriate dehydrating agent and conditions that are compatible with the methoxy and cyclobutane functionalities. Modern methods often provide higher yields and selectivity under milder conditions than classical reagents like P₂O₅. organic-chemistry.orgnih.gov For example, using phosphorus-based reagents like PCl₃ or P(NMe₂)₃ often involves optimizing the stoichiometry of the reagent and an amine base, as well as the reaction time and temperature, which can significantly impact the purity and yield of the final nitrile product. nih.gov

Table 2: Example of Optimization Parameters for Amide Dehydration

| Parameter | Variation | Effect on Yield/Selectivity |

| Reagent | PCl₃ vs. P(OPh)₃ | Choice of reagent affects reaction time and required temperature (e.g., P(OPh)₃ may require microwave irradiation). nih.gov |

| Base | Diethylamine vs. DBU | The base scavenges acid byproducts and can influence the rate of elimination. nih.gov |

| Temperature | 0 °C to Reflux/150 °C | Higher temperatures can speed up the reaction but may cause decomposition of starting material or product. nih.govgoogle.com |

| Molar Ratio | 1:1 to 1:10 (Amide:Reagent) | An excess of the dehydrating agent is typically used to drive the reaction to completion. google.com |

| Solvent | CHCl₃, THF, etc. | Solvent choice can affect solubility and reaction kinetics. |

This table is illustrative of general optimization strategies in amide dehydration. nih.govgoogle.com

Reactivity and Mechanistic Investigations of 1 Methoxycyclobutane 1 Carbonitrile

Transformations Involving the Nitrile Group

The nitrile group in 1-Methoxycyclobutane-1-carbonitrile is a versatile functional handle that can undergo a variety of transformations, including nucleophilic additions, hydrolysis, reduction, and cycloaddition reactions.

Nucleophilic Addition Reactions to the Nitrile (e.g., organometallic reagents, hydrides)

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to nitriles. masterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.orgquora.com The initial addition of an organometallic reagent to the nitrile forms an intermediate imine anion, which upon acidic workup, hydrolyzes to a ketone. masterorganicchemistry.comyoutube.comlibretexts.org

For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield 1-(1-methoxycyclobutyl)ethan-1-one (B2637258) after hydrolysis.

Hydride reagents, such as lithium aluminum hydride (LiAlH₄), are also powerful nucleophiles that can add to the nitrile group. masterorganicchemistry.comyoutube.combyjus.comleah4sci.comkhanacademy.org The reaction with LiAlH₄ typically proceeds via the addition of two hydride equivalents, leading to the complete reduction of the nitrile to a primary amine. masterorganicchemistry.combyjus.comleah4sci.comkhanacademy.org

Table 1: Predicted Products of Nucleophilic Addition to this compound

| Reagent | Predicted Product |

| Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ | 1-(1-methoxycyclobutyl)ethan-1-one |

| Phenyllithium (C₆H₅Li) followed by H₃O⁺ | (1-methoxycyclobutyl)(phenyl)methanone |

| Lithium aluminum hydride (LiAlH₄) followed by H₂O | (1-methoxycyclobutyl)methanamine |

Hydrolysis Pathways to Amides and Carboxylic Acids

The nitrile group of this compound can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions. google.comresearchgate.net The outcome of the reaction is often dependent on the reaction conditions, such as the concentration of the acid or base and the temperature.

Acid-catalyzed hydrolysis typically involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon, facilitating the attack of water. The intermediate imidate can then tautomerize to the corresponding amide, 1-methoxycyclobutane-1-carboxamide. Under more forcing acidic conditions, the amide can be further hydrolyzed to 1-methoxycyclobutane-1-carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting imidate anion is then protonated by water to form the amide. Similar to the acidic pathway, prolonged reaction times or harsher conditions can lead to the hydrolysis of the amide to the corresponding carboxylate salt, which upon acidification, yields 1-methoxycyclobutane-1-carboxylic acid.

Reduction Reactions to Amines

The nitrile group of this compound can be reduced to a primary amine, (1-methoxycyclobutyl)methanamine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.combyjus.comleah4sci.comkhanacademy.org The reaction involves the nucleophilic addition of hydride ions from LiAlH₄ to the nitrile carbon, followed by an aqueous workup to yield the primary amine. masterorganicchemistry.combyjus.comleah4sci.comkhanacademy.org

Catalytic hydrogenation is another method for the reduction of nitriles. This typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction is usually carried out under pressure and at elevated temperatures.

Table 2: Reagents for the Reduction of this compound to (1-methoxycyclobutyl)methanamine

| Reagent | General Conditions |

| Lithium aluminum hydride (LiAlH₄) | 1. Diethyl ether or THF, 2. H₂O workup |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol, elevated pressure and temperature |

| Hydrogen (H₂) / Raney Nickel | Methanol (B129727), ammonia, elevated pressure |

Cycloaddition Reactions of the Nitrile Moiety

Donor-acceptor (D-A) cyclobutanes, such as those structurally related to this compound, can participate in [4+2] cycloaddition reactions with nitriles in the presence of a Lewis acid catalyst. researchgate.net These reactions are powerful methods for the construction of heterocyclic frameworks. researchgate.netnih.govnih.govresearchgate.net In these reactions, the cyclobutane (B1203170) acts as the four-atom component, and the nitrile serves as the two-atom component. The Lewis acid, such as tin(IV) chloride (SnCl₄), activates the cyclobutane, facilitating the cycloaddition. researchgate.net

For example, the reaction of a donor-acceptor cyclobutane with acetonitrile (B52724) in the presence of SnCl₄ in dichloroethane at elevated temperatures can lead to the formation of functionalized tetrahydropyridines. researchgate.net While specific studies on this compound itself as the 2π component are not extensively documented, its nitrile functionality suggests its potential to participate in such cycloaddition reactions.

Reactions at the Methoxy (B1213986) Ether Linkage

The methoxy group in this compound is an ether linkage, which is generally stable but can undergo cleavage under specific conditions.

Ether Cleavage and Exchange Reactions

Ethers are known to be relatively unreactive, but the carbon-oxygen bond can be cleaved by strong acids, most commonly hydrobromic acid (HBr) and hydroiodic acid (HI). ufp.ptnih.govresearchgate.netnih.govpearson.com The reaction of this compound with HBr or HI would be expected to proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion.

The cleavage of the methoxy group would likely lead to the formation of 1-hydroxycyclobutane-1-carbonitrile and methyl bromide or methyl iodide. The tertiary nature of the carbon attached to the oxygen in the cyclobutane ring could favor an Sₙ1-type mechanism.

Another powerful reagent for ether cleavage is boron tribromide (BBr₃). ufp.ptnih.govresearchgate.netnih.govpearson.com This Lewis acid can effectively cleave ethers, including methyl ethers, often under milder conditions than strong mineral acids. ufp.ptnih.govresearchgate.netnih.gov The reaction of this compound with BBr₃ would be anticipated to yield 1-hydroxycyclobutane-1-carbonitrile after an aqueous workup.

Table 3: Predicted Products of Ether Cleavage of this compound

| Reagent | Predicted Products |

| Hydrobromic acid (HBr) | 1-hydroxycyclobutane-1-carbonitrile and Methyl bromide |

| Hydroiodic acid (HI) | 1-hydroxycyclobutane-1-carbonitrile and Methyl iodide |

| Boron tribromide (BBr₃) followed by H₂O | 1-hydroxycyclobutane-1-carbonitrile |

Role of Methoxy Group in Directing Reactivity

The methoxy group (-OCH3) is a crucial functional group in organic chemistry that significantly influences the reactivity of a molecule to which it is attached. ontosight.aiwikipedia.org It consists of a methyl group bonded to an oxygen atom and is a common substituent in many organic compounds, including numerous approved drugs. ontosight.ainih.gov The methoxy group is generally considered stable and relatively unreactive; however, it can participate in certain reactions, such as nucleophilic substitution where it may act as a leaving group. ontosight.ai

The directing effect of the methoxy group is particularly evident in electrophilic aromatic substitution reactions. It is classified as an activating group and an ortho, para-director. organicchemistrytutor.comlibretexts.orgvaia.com This is due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during the reaction. organicchemistrytutor.comlibretexts.org This electron-donating effect increases the reactivity of the ring towards electrophiles, particularly at the ortho and para positions. organicchemistrytutor.comvaia.com

In the context of this compound, the methoxy group's electron-donating nature is expected to influence the reactivity of the cyclobutane ring, although the specific directing effects will differ from those in aromatic systems. Its presence can affect the stability of intermediates and transition states in various reactions.

Cyclobutane Ring-Opening and Rearrangement Reactions

Cyclobutane rings are characterized by significant ring strain, which is a combination of angle strain and torsional strain. masterorganicchemistry.comlibretexts.org This inherent strain makes them susceptible to ring-opening and rearrangement reactions under various conditions, as these reactions can lead to the formation of more stable, less strained products. masterorganicchemistry.com

Thermal and Photochemical Ring Scission Pathways

The ring-opening of cyclobutanes can be induced by thermal or photochemical means. In thermal reactions, heating a cyclobutane derivative can provide sufficient energy to overcome the activation barrier for ring scission. For instance, the thermal ring-opening of cyclobutene (B1205218) to 1,3-butadiene (B125203) is a well-documented electrocyclic reaction. masterorganicchemistry.commasterorganicchemistry.com While cyclobutane itself is more stable and requires higher temperatures for ring-opening than cyclobutene, the presence of substituents can significantly influence the reaction conditions and pathways. masterorganicchemistry.com

Photochemical reactions, initiated by the absorption of ultraviolet light, provide an alternative pathway for ring-opening. masterorganicchemistry.com These reactions often proceed through different mechanisms and can lead to different products compared to their thermal counterparts. The stereochemistry of both thermal and photochemical electrocyclic reactions is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. masterorganicchemistry.commasterorganicchemistry.com

Lewis Acid-Catalyzed Ring Transformations

Lewis acids can catalyze the rearrangement and ring-opening of cyclobutane derivatives. The Lewis acid can coordinate to a functional group on the cyclobutane ring, such as the oxygen of a methoxy group or the nitrogen of a nitrile group. This coordination can polarize the C-C bonds of the cyclobutane ring, making it more susceptible to cleavage. The resulting carbocationic intermediates can then undergo a variety of transformations, including rearrangements to form different ring systems or ring-opening to yield acyclic products. The specific outcome of these reactions is highly dependent on the nature of the Lewis acid, the substrate, and the reaction conditions.

Nucleophilic Attack and Electrophilic Activation Leading to Ring Opening

The strained nature of the cyclobutane ring also makes it susceptible to attack by nucleophiles. Nucleophilic attack on a carbon atom of the cyclobutane ring can lead to the cleavage of a C-C bond and subsequent ring-opening. The presence of electron-withdrawing groups, such as the nitrile group in this compound, can activate the ring towards nucleophilic attack.

Conversely, electrophilic activation can also initiate ring-opening. An electrophile can add to the molecule, for example, by reacting with the nitrile group, which can then trigger a cascade of electronic rearrangements resulting in the cleavage of the cyclobutane ring. The specific pathway and products of these reactions are influenced by the nature of the nucleophile or electrophile and the substitution pattern on the cyclobutane ring.

Synergistic Effects of Geminal Methoxy and Nitrile Substitution on Reactivity

The presence of both a methoxy and a nitrile group on the same carbon atom (geminal substitution) in this compound leads to unique electronic effects that significantly influence the reactivity and stability of the molecule.

Electronic Effects on Cyclobutane Ring Strain and Stability

The cyclobutane ring inherently possesses significant ring strain due to its non-ideal bond angles of approximately 90° instead of the preferred 109.5° for sp3 hybridized carbons. libretexts.orglibretexts.org This angle strain, combined with torsional strain from eclipsing interactions of hydrogen atoms, makes the ring energetically unstable and prone to reactions that relieve this strain. masterorganicchemistry.comlibretexts.orgyoutube.com

Influence on Reaction Pathways and Stereoselectivity

There is a notable absence of studies specifically investigating the influence of the 1-methoxy and 1-cyano substituents on the reaction pathways and stereoselectivity of the cyclobutane ring. In principle, the stereochemistry of the cyclobutane core could direct the approach of reagents, and the electronic nature of the substituents would be expected to play a crucial role in determining the regioselectivity and stereochemical outcome of reactions. For instance, in elimination reactions, the orientation of the methoxy group relative to adjacent protons would be critical in determining the feasibility of an E2 pathway and the resulting alkene geometry. Similarly, nucleophilic substitution at the C1 position would likely proceed through an SN1-like mechanism due to the tertiary nature of the carbon and the stabilizing effect of the methoxy group on a potential carbocation intermediate, which could lead to a mixture of stereoisomers. However, no specific research has been found to substantiate these hypotheses for this compound.

Kinetic and Thermodynamic Aspects of Key Transformations

Detailed kinetic and thermodynamic data for key transformations involving this compound are not present in the current body of scientific literature. Such studies would be invaluable for understanding the reaction mechanisms and for optimizing synthetic protocols. For example, kinetic studies could elucidate the rate-determining steps of its reactions and provide insight into the transition state structures. Thermodynamic data would offer information on the relative stabilities of reactants, intermediates, and products, which is fundamental to predicting reaction feasibility and equilibrium positions. The inherent ring strain of the cyclobutane system is a significant thermodynamic factor that would influence any transformation, but quantitative data for this specific molecule is unavailable.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation of 1 Methoxycyclobutane 1 Carbonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 1-Methoxycyclobutane-1-carbonitrile, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete assignment of its proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The three protons of the methoxy (B1213986) group (–OCH₃) would appear as a sharp singlet, being chemically equivalent and isolated from other protons. The six protons on the cyclobutane (B1203170) ring are non-equivalent and would present as complex multiplets due to spin-spin coupling with adjacent protons. Protons on the same carbon atom (geminal protons) and on adjacent carbon atoms (vicinal protons) will split each other's signals.

The ¹³C NMR spectrum provides information on the carbon backbone. This compound has six carbon atoms in five unique chemical environments: the methoxy carbon, the quaternary carbon bonded to both the methoxy and nitrile groups (C1), the two equivalent carbons adjacent to C1 (C2/C4), the carbon opposite to C1 (C3), and the carbon of the nitrile group. The chemical shifts are influenced by the electronegativity of the attached groups, with carbons closer to the oxygen and nitrogen atoms appearing further downfield. docbrown.info

To establish the connectivity between these atoms, 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. sdsu.edu It would show cross-peaks between the signals of vicinal and geminal protons on the cyclobutane ring, confirming their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edu It allows for the unambiguous assignment of which protons are bonded to which carbons in the cyclobutane ring.

Table 1: Predicted NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (ppm) | Key Correlations (in 2D NMR) |

| -OC H₃ | ¹³C NMR | 50-60 | HMBC to H of -OCH₃, C1 |

| -OC H₃ | ¹H NMR | 3.0-3.5 (singlet) | HMBC to C1, C of -OCH₃ |

| C 1 (Quaternary) | ¹³C NMR | 60-70 | HMBC to H of -OCH₃, H on C2/C4 |

| C 2/C 4-H₂ | ¹³C NMR | 30-40 | HSQC to H on C2/C4; HMBC to C1, C3, C≡N |

| C 2/C 4-H₂ | ¹H NMR | 2.0-2.8 (multiplet) | COSY to H on C3; HSQC to C2/C4 |

| C 3-H₂ | ¹³C NMR | 15-25 | HSQC to H on C3; HMBC to C2/C4 |

| C 3-H₂ | ¹H NMR | 1.8-2.4 (multiplet) | COSY to H on C2/C4; HSQC to C3 |

| -C ≡N | ¹³C NMR | 115-125 | HMBC to H on C2/C4 |

Note: Predicted values are based on general NMR principles and data for analogous structures. docbrown.infodocbrown.infowisc.edu

The cyclobutane ring is not a flat square; it adopts a puckered or folded conformation to alleviate the torsional strain that would exist in a planar structure. nih.govmasterorganicchemistry.com The degree of this puckering and the preferred conformation can be investigated using advanced NMR methods. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine through-space proximity between protons, providing insights into the three-dimensional arrangement of the atoms. Furthermore, a detailed analysis of the coupling constants (J-values) between the ring protons, obtained from high-resolution 1D or 2D spectra, can provide quantitative information about the dihedral angles and thus the exact conformation of the cyclobutane ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. nih.gov For this compound, HRMS would confirm the molecular formula C₆H₉NO by measuring its exact mass to within a few parts per million. synblock.comuni.lu

Analysis of the fragmentation pattern in the mass spectrum provides further structural confirmation. Upon ionization, the molecular ion can undergo characteristic fragmentation. Plausible fragmentation pathways for this compound include the loss of the methoxy radical (•OCH₃), a molecule of hydrogen cyanide (HCN), or ethene (C₂H₄) via cycloreversion of the four-membered ring. The masses of these fragments are measured precisely, helping to piece together the original structure.

Table 2: Predicted HRMS Data for this compound

| Adduct | Molecular Formula | Predicted m/z (mass-to-charge ratio) |

| [M+H]⁺ | C₆H₁₀NO⁺ | 112.0757 |

| [M+Na]⁺ | C₆H₉NNaO⁺ | 134.0576 |

| [M+K]⁺ | C₆H₉KNO⁺ | 150.0316 |

| [M+NH₄]⁺ | C₆H₁₃N₂O⁺ | 129.1022 |

Data sourced from predicted values on PubChemLite. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Confirmation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. ucla.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A sharp, intense peak around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. uhcl.edu A strong absorption in the 1200-1050 cm⁻¹ region would correspond to the C-O stretching of the ether linkage. docbrown.info Additionally, C-H stretching vibrations from the alkane ring and the methoxy group would appear just below 3000 cm⁻¹. ucla.edusemanticscholar.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile stretch is also typically strong and sharp in the Raman spectrum. The symmetrical vibrations of the cyclobutane ring may be more prominent in the Raman spectrum than in the IR spectrum, providing further insight into the carbocyclic core. avantesusa.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile | C≡N stretch | ~2250 | Medium-Strong, Sharp |

| Ether | C-O stretch | ~1100 | Strong |

| Methoxy | C-H stretch | ~2830 | Medium |

| Alkane (ring) | C-H stretch | 2850-2960 | Medium-Strong |

Note: Values are typical for the indicated functional groups. ucla.eduuhcl.edudocbrown.info

X-ray Crystallography for Definitive Solid-State Structural Determination

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. rsc.org While a specific crystal structure for this compound is not publicly available, this method would be the ultimate confirmation of its molecular geometry. It would definitively show the puckered conformation of the cyclobutane ring and the spatial relationship between the methoxy and nitrile substituents. researchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Isolation

The separation and analysis of this compound from reaction mixtures and its subsequent purity verification heavily rely on chromatographic principles. The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte and potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The method involves the vaporization of the sample, separation of its components in a gaseous mobile phase through a stationary phase in a capillary column, and subsequent detection by a mass spectrometer.

While specific experimental data for the GC-MS analysis of this compound is not extensively documented in publicly available literature, typical analytical conditions can be inferred from the analysis of similar small molecule nitriles and ethers. A non-polar or medium-polarity capillary column, such as one coated with a polysiloxane derivative, would likely be employed. The oven temperature would be programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer would then ionize the eluting molecules, and the resulting fragmentation pattern would serve as a chemical fingerprint for identification. For this compound, with a molecular weight of 111.14 g/mol , the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 111, along with characteristic fragment ions resulting from the loss of a methoxy group (-OCH3), a cyano group (-CN), or cleavage of the cyclobutane ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

For the purity assessment and potential isolation of this compound, reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer is a common approach. Commercial suppliers of this compound with a stated purity of 97% indicate the use of HPLC and LC-MS for quality control, suggesting established protocols for its analysis. nih.gov

Predicted LC-MS data from computational models provide valuable insights into the expected behavior of this compound in a mass spectrometer. hmdb.ca The predicted collision cross-section (CCS) values, which are related to the ion's size and shape, can aid in its identification. The table below summarizes the predicted m/z values for various adducts of this compound, which are crucial for interpreting LC-MS data.

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]+ | 112.0757 |

| [M+Na]+ | 134.0576 |

| [M+K]+ | 150.0316 |

| [M+NH4]+ | 129.1022 |

In a typical LC-MS analysis for purity assessment, a gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of an acid (such as formic acid) to improve peak shape and ionization efficiency, would be used. The retention time of the main peak corresponding to this compound would be determined, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity. The mass spectrometer would confirm the identity of the main peak by detecting the expected m/z values for its adducts. Any other peaks in the chromatogram would represent impurities, which could also be tentatively identified based on their mass spectra.

For the isolation of this compound, preparative HPLC would be the method of choice. This technique uses larger columns and higher flow rates to separate larger quantities of the compound from impurities. The fractions corresponding to the pure compound are collected, and the solvent is then removed to yield the isolated product.

Theoretical and Computational Investigations of 1 Methoxycyclobutane 1 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are essential for elucidating the fundamental properties of a molecule, such as its three-dimensional structure and the distribution of its electrons.

Ab Initio and Post-Hartree-Fock Methods for Refined Calculations

Analysis of Frontier Molecular Orbitals (FMOs) and Chemical Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity. The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). Chemical reactivity descriptors, such as electronegativity, chemical hardness, and the Fukui function, can be derived from the HOMO and LUMO energies to quantify and predict reactive behavior. Analysis of these parameters for 1-methoxycyclobutane-1-carbonitrile would require a foundational quantum chemical calculation (like DFT), which is not available in the literature.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cyclobutane (B1203170) ring and the rotation around its single bonds mean that this compound can exist in various spatial arrangements, or conformations.

Identification of Stable Conformers and Energy Minima

Conformational analysis involves identifying all possible stable conformers of a molecule and determining their relative energies. This is achieved by mapping the potential energy surface of the molecule as a function of its internal coordinates (e.g., bond rotations). The points on this surface with the lowest energy correspond to the most stable conformations. For this compound, this would involve exploring the different orientations of the methoxy (B1213986) and carbonitrile groups relative to the cyclobutane ring. No studies detailing the potential energy surface or identifying the stable conformers of this specific molecule have been found.

Prediction of Ring Pucker and Dihedral Angles

The cyclobutane ring is not planar and exists in a "puckered" conformation to relieve ring strain. The degree of this puckering and the specific dihedral angles of the ring are key structural parameters. Theoretical calculations can predict these features, providing a detailed picture of the molecule's three-dimensional structure. Such predictions for this compound are absent from the current body of scientific literature.

Computational Elucidation of Reaction Mechanisms and Transition States

Following a comprehensive search of scientific literature and chemical databases, no specific computational studies detailing the reaction mechanisms and transition states for this compound were found.

Transition State Optimization and Intrinsic Reaction Coordinate (IRC) Pathways

No published research could be located that specifically focuses on the transition state optimization or the determination of Intrinsic Reaction Coordinate (IRC) pathways for reactions involving this compound.

Calculation of Activation Energies and Reaction Rates

There is no available data in the scientific literature regarding the calculated activation energies or reaction rates for any chemical transformations of this compound.

Spectroscopic Property Prediction and Validation against Experimental Data

A search for theoretical predictions of spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound, and their subsequent validation against experimental data, did not yield any specific studies.

Application of Machine Learning and High-Throughput Computational Chemistry

No literature was found that applies machine learning models or high-throughput computational chemistry techniques to the study of this compound.

Applications and Synthetic Utility of 1 Methoxycyclobutane 1 Carbonitrile in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

1-Methoxycyclobutane-1-carbonitrile serves as a compact and functionalized four-carbon building block for the synthesis of more elaborate molecules. The presence of two distinct, reactive functional groups—a methoxy (B1213986) ether and a nitrile—on a single carbon atom of a strained ring system makes it a highly versatile precursor. synblock.com This geminal substitution allows for a wide array of chemical manipulations, facilitating the introduction of molecular complexity in a controlled manner. Chemists have utilized this compound to access a range of structures, from simple substituted cyclobutanes to complex heterocyclic systems, underscoring its utility in modern synthetic chemistry. clockss.orgrsc.org The inherent strain of the cyclobutane (B1203170) ring can also be exploited to drive reactions that might otherwise be challenging, further expanding its synthetic potential. rsc.orgnih.gov

The cyclobutane motif is a privileged structure in medicinal chemistry and materials science, often imparting desirable properties such as conformational rigidity and metabolic stability. This compound is an excellent starting material for syntheses where the cyclobutane core is retained and elaborated. The nitrile and methoxy groups can be selectively transformed into a variety of other functionalities without disrupting the four-membered ring.

For instance, the nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 1-methoxycyclobutane-1-carboxylic acid, or the amide, 1-methoxycyclobutane-1-carboxamide. These derivatives are valuable intermediates in their own right, enabling further modifications such as amide couplings or Curtius rearrangements to install amine functionalities. This strategic functional group interconversion allows for the construction of highly substituted cyclobutane scaffolds that are challenging to synthesize through other methods. rsc.org

Table 1: Exemplary Transformations Retaining the Cyclobutane Scaffold

| Starting Material | Reagents and Conditions | Product |

| This compound | H₃O⁺, Δ | 1-Methoxycyclobutane-1-carboxylic acid achemblock.com |

| This compound | H₂O₂, base | 1-Methoxycyclobutane-1-carboxamide |

| 1-Methoxycyclobutane-1-carboxylic acid | 1. SOCl₂, 2. NaN₃, 3. Δ, R-OH | Cyclobutyl N-substituted carbamate |

| This compound | LiAlH₄ or H₂, Raney Ni | 1-(Aminomethyl)-1-methoxycyclobutane |

While useful for creating cyclobutane-containing molecules, this compound can also serve as a precursor to various nitrogen-containing heterocyclic systems. kit.edu The combination of the nitrile group and the strained ring allows for ring-opening or rearrangement reactions to form larger, more complex cyclic structures incorporating the nitrogen atom. clockss.org

One potential pathway involves the conversion of the starting material into a cyclobutanone (B123998) derivative, which can then undergo reactions like the Bucherer-Bergs synthesis. This reaction, which uses potassium cyanide and ammonium (B1175870) carbonate, would convert the cyclobutanone into a spirocyclic hydantoin, a valuable class of nitrogen-containing heterocycles with diverse biological activities. google.com Other strategies could involve intramolecular cyclizations of elaborated intermediates derived from the starting nitrile, leading to the formation of fused or spirocyclic pyridines, pyrimidines, or other heterocyclic frameworks. nih.govresearchgate.net

The true versatility of this compound lies in its capacity to act as a scaffold for introducing a wide range of chemical functionalities. synblock.com The nitrile group is a synthetic linchpin, convertible into amines, amides, carboxylic acids, and ketones. The methoxy group, while more stable, can be cleaved under specific conditions to reveal a hydroxyl group or can activate the C1 position for certain transformations. This dual functionality provides chemists with multiple handles to append different molecular fragments, making it a valuable tool in library synthesis for drug discovery and materials science. nih.gov

Table 2: Functional Group Interconversions from this compound

| Functional Group | Transformation | Resulting Group(s) |

| Nitrile (C≡N) | Acid/Base Hydrolysis | Carboxylic Acid (-COOH), Carboxamide (-CONH₂) |

| Nitrile (C≡N) | Reduction (e.g., LiAlH₄, H₂/Catalyst) | Primary Amine (-CH₂NH₂) |

| Nitrile (C≡N) | Reaction with Grignard Reagents | Ketone (-C(O)R) |

| Methoxy (-OCH₃) | Ether Cleavage (e.g., BBr₃) | Hydroxyl (-OH) |

Role in the Development of Novel Synthetic Methodologies

Beyond its role as a building block, this compound is instrumental in the development of new synthetic methods that leverage its unique chemical properties. The combination of ring strain and geminal functionalization provides a fertile ground for exploring and establishing novel reaction pathways. rsc.org

The cyclobutane ring possesses significant angle and torsional strain, estimated at approximately 26 kcal/mol. This inherent strain can be used as a thermodynamic driving force to promote reactions that are otherwise difficult to achieve. rsc.org In the context of this compound, this strain can facilitate ring-opening reactions, cycloadditions, or rearrangements under thermal, photochemical, or catalytic conditions. nih.gov

For example, Lewis acid activation of the molecule could induce a ring-opening to form a stabilized cationic intermediate, which can then be trapped by a variety of nucleophiles. This strategy allows for the stereocontrolled formation of acyclic products with functionalities positioned in a predictable manner. Such strain-release-driven transformations represent a powerful approach for accessing complex linear systems from a simple cyclic precursor. rsc.org

The arrangement of both a methoxy (electron-donating) and a nitrile (electron-withdrawing) group on the same carbon atom (C1) is known as a geminal donor-acceptor substitution. This electronic arrangement polarizes the molecule and imparts unique reactivity, which can be exploited to achieve high levels of regio- and stereocontrol in synthetic transformations.

This "push-pull" electronic effect makes the C1 carbon atom highly susceptible to specific types of reactions. For example, the electron-withdrawing nature of the nitrile can stabilize an adjacent carbanion, while the methoxy group can stabilize an adjacent carbocation. This duality allows for precise control over bond formation. Methodologies that take advantage of this geminal functionalization can direct the approach of reagents to a specific face of the molecule or a particular atom, thereby controlling the stereochemical and regiochemical outcome of the reaction. rsc.org This principle is crucial in asymmetric synthesis, where the construction of enantiomerically pure compounds is the primary goal. researchgate.net

Future Research Directions and Emerging Perspectives

Exploration of Undiscovered Reactivity Pathways and Mechanistic Nuances

While the fundamental reactivity of 1-Methoxycyclobutane-1-carbonitrile is understood, there remains considerable scope for discovering novel transformations and gaining a deeper understanding of reaction mechanisms. Future research will likely delve into:

Unconventional Reaction Conditions: Investigating the reactivity of this compound under non-traditional conditions, such as photochemical, electrochemical, or high-pressure environments, could unlock new reaction pathways.

Catalyst Development: The design of new catalysts, including organocatalysts and transition metal complexes, could enable previously inaccessible transformations of the cyclobutane (B1203170) ring.

Mechanistic Elucidation: Detailed mechanistic studies, employing techniques like kinetic analysis, isotopic labeling, and computational modeling, will be crucial for understanding the intricate details of known and newly discovered reactions. This knowledge is essential for optimizing reaction conditions and predicting the outcomes of new transformations.

Development of Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. mgesjournals.com For this compound, future efforts will focus on developing more environmentally benign and sustainable synthetic methods. mgesjournals.comresearchgate.net This includes:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. xjenza.org Multi-component reactions, which combine several starting materials in a single step, are a promising strategy in this regard. xjenza.orgmdpi.com

Renewable Feedstocks: Exploring the use of renewable resources as starting materials for the synthesis of this compound and its precursors.

Green Solvents: Reducing the reliance on hazardous organic solvents by utilizing greener alternatives such as water, supercritical fluids, or ionic liquids. scienceopen.com The ideal "green" reaction would occur without any solvent at all. scienceopen.com

Catalysis: Emphasizing the use of catalysts, particularly recyclable heterogeneous catalysts, to improve reaction efficiency and reduce waste.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of this compound and other fine chemicals. umontreal.ca Key benefits include:

Enhanced Control: Precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. soci.org

Safety: The ability to safely handle hazardous reagents and intermediates in small, contained volumes.

Scalability: The straightforward scaling of reactions from laboratory to industrial production. umontreal.ca

Automation: The integration of flow reactors with automated control systems enables high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. beilstein-journals.orgnih.gov This can significantly accelerate the discovery and optimization of new reactions. mit.edu

The combination of flow chemistry and automation is a powerful tool for multistep synthesis, allowing for the seamless integration of reaction, separation, and purification steps. umontreal.cabeilstein-journals.org

Advanced Characterization Techniques for Real-Time Mechanistic Studies

Understanding reaction mechanisms is fundamental to developing new and improved synthetic methods. Advanced analytical techniques that allow for the real-time monitoring of reactions are becoming increasingly important. For the study of reactions involving this compound, this could involve:

In-situ Spectroscopy: Techniques such as NMR, IR, and Raman spectroscopy can be used to directly observe the formation and consumption of reactants, intermediates, and products as the reaction proceeds.

Mass Spectrometry: Real-time mass spectrometry techniques can provide valuable information about the kinetics and mechanism of complex reactions.

Calorimetry: Reaction calorimetry can be used to measure the heat flow of a reaction, providing insights into its thermodynamics and kinetics.

The data obtained from these techniques will be invaluable for validating and refining theoretical models of reaction mechanisms.

Predictive Modeling and Data-Driven Discovery through Machine Learning

The application of machine learning and artificial intelligence is set to revolutionize chemical synthesis. nih.gov In the context of this compound, these approaches can be used to:

Predict Reaction Outcomes: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations. nih.gov

Discover New Reactions: By analyzing vast amounts of chemical data, machine learning algorithms may be able to identify novel and potentially useful reaction pathways that have not yet been explored experimentally.

Optimize Synthetic Routes: Machine learning can assist in the design of the most efficient and cost-effective synthetic routes to a target molecule by considering factors such as the number of steps, reagent costs, and reaction yields. researchgate.net

The integration of predictive modeling with automated synthesis platforms has the potential to create a closed-loop system for the rapid discovery, optimization, and production of new molecules.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Methoxycyclobutane-1-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclobutanone derivatives. One approach involves nucleophilic substitution: reacting cyclobutanone with methoxyamine hydrochloride in the presence of KCN, followed by cyanide incorporation under reflux in ethanol . Alternatively, esterification of pre-functionalized cyclobutane derivatives (e.g., methyl esters) with methanol and cyanide sources (e.g., NaCN) in basic conditions (e.g., KOH/THF) achieves moderate yields (40–60%) . Key variables include solvent polarity (ethanol vs. THF), temperature (40–80°C), and catalyst choice (Na ethoxide enhances cyanide activation) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to confirm methoxy (-OCH) and nitrile (-CN) group integration (e.g., methoxy protons at δ 3.2–3.5 ppm, nitrile carbon at δ 115–120 ppm) .

- GC-MS : To assess purity (>99%) and detect side products (e.g., unreacted cyclobutanone) .

- Elemental Analysis : Validate empirical formula (CHNO) with <1% deviation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation; nitriles may release toxic HCN vapors under decomposition .

- Static Control : Ground equipment to prevent ignition of flammable solvents (e.g., THF) during synthesis .

Advanced Research Questions

Q. How can reaction parameters be optimized for regioselective functionalization of this compound?

- Methodological Answer :

- Substitution Reactions : Use sterically hindered bases (e.g., LDA) to direct electrophilic attack to the methoxy group’s α-position .

- Oxidation/Reduction : Catalytic hydrogenation (Pd/C, H) selectively reduces nitriles to amines without ring opening; adjust pressure (1–3 atm) to minimize over-reduction .

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict activation energies for ring-opening or nucleophilic additions .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using software like Gaussian or ORCA .

Q. How does this compound compare to analogous compounds in biological activity assays?

- Methodological Answer :

- Comparative Studies : Test against 1-(Dimethylamino)cyclobutanecarbonitrile and cyclopentane analogs in receptor-binding assays (e.g., GABA modulation).

- In Vitro Models : Use HEK293 cells transfected with target receptors; quantify IC via fluorescence polarization .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare H NMR (DMSO-d vs. CDCl) to identify solvent-induced shifts .

- High-Resolution MS : Resolve ambiguities in molecular ion peaks (e.g., m/z 123.0685 for [M+H]) .

Q. How can catalytic systems improve the scalability of this compound synthesis?

- Methodological Answer :

- Heterogeneous Catalysis : Test zeolite-supported Pd nanoparticles for cyanide insertion; optimize turnover frequency (TOF) via temperature-programmed desorption .

- Flow Chemistry : Implement continuous reactors to enhance yield (85–90%) and reduce byproducts .

Tables for Key Data

Table 1 : Comparative Reactivity of Cyclobutane Derivatives

Table 2 : Safety and Stability Guidelines

| Parameter | Recommendation | Source |

|---|---|---|

| Storage Temperature | -20°C (under N) | |

| Decomposition Risk | Avoid temps >150°C (HCN release) | |

| Incompatible Reagents | Strong oxidizers (e.g., KMnO) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.